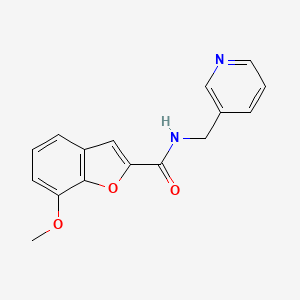

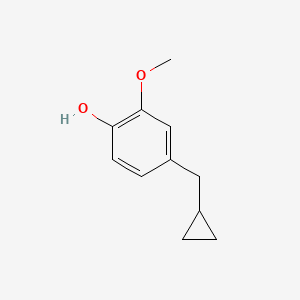

2-Cyclopentyl-2-methoxyacetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Catalytic Applications in Organic Synthesis

One area of application involves the use of cyclometalated rhodium complexes for the reduction of aldehydes, utilizing methanol as both the solvent and hydrogen donor. This method highlights the efficiency of catalytic systems in selectively reducing aromatic aldehydes to their corresponding alcohols without affecting other functional groups, indicating a potential application of "2-Cyclopentyl-2-methoxyacetaldehyde" in similar catalytic processes for selective organic transformations (Ahmed H. Aboo et al., 2018).

Synthesis of Complex Molecules

The compound has potential applications in the synthesis of complex molecules, as demonstrated by the isolation of cyclopentene dialdehydes from Tabebuia impetiginosa. These compounds, structurally related to "this compound", showed anti-inflammatory activity, suggesting its utility in synthesizing bioactive molecules (J. Koyama et al., 2000).

Mechanistic Studies in Aldehyde Metabolism

Research involving the metabolism of methoxyacetaldehyde by aldehyde dehydrogenase (ALDH) enzymes provides insights into the enzymatic pathways that could involve "this compound". Such studies are crucial for understanding the metabolic fate of this compound in biological systems, with implications for drug development and toxicology (K. Kitagawa et al., 2000).

High-Pressure Reactions and Enantioselective Catalysis

The high-pressure cycloaddition reactions catalyzed by chiral metallosalen complexes offer a method for synthesizing optically active compounds from simple aldehydes. This technique could be applied to "this compound" for the synthesis of complex, chiral molecules with high enantioselectivity, demonstrating its role in advanced synthetic methodologies (P. Kwiatkowski et al., 2005).

Properties

IUPAC Name |

2-cyclopentyl-2-methoxyacetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8(6-9)7-4-2-3-5-7/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYFZPCPUWHJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=O)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

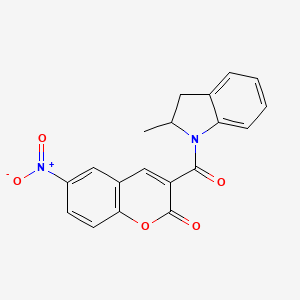

![3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2678207.png)

![(2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2678213.png)

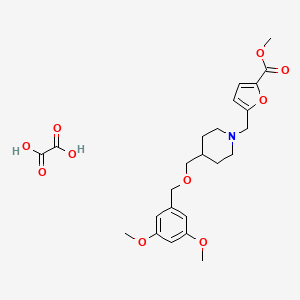

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

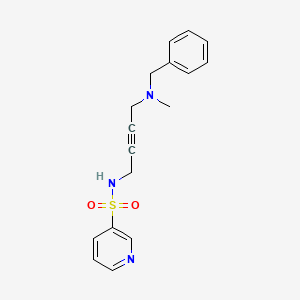

![N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2678217.png)

![(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2678222.png)

![4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678224.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2678225.png)